Moxisylyte

Description

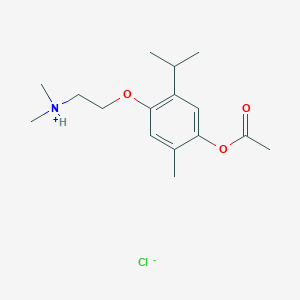

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYMTAVOXVTQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023339 | |

| Record name | Moxisylyte | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

371ºC at 760 mmHg | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>47.4 ug/ml | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-32-0, 964-52-3 | |

| Record name | Moxisylyte | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxisylyte [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxisylyte hydrochoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moxisylyte | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxisylyte | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXISYLYTE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145ºC | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Moxisylyte mechanism of action on alpha-1 adrenergic receptors

An In-depth Technical Guide to the Mechanism of Action of Moxisylyte (B1676771) on Alpha-1 Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as thymoxamine) is a vasoactive compound recognized for its antagonistic effects at alpha-adrenergic receptors. Its primary mechanism of action is the competitive blockade of alpha-1 (α₁) adrenergic receptors, which prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This inhibition disrupts the canonical Gq/11 protein-coupled signaling cascade, leading to smooth muscle relaxation and vasodilation. This compound is a prodrug, rapidly metabolized to the active compound deacetylthis compound, which, along with other metabolites, also exhibits preferential α₁-antagonism.[1][2]

Core Mechanism of Action: Competitive Antagonism

This compound functions as a specific and competitive antagonist at α₁-adrenergic receptors.[2][3][4] This means it binds reversibly to the same site as the endogenous agonists (norepinephrine, epinephrine) but does not activate the receptor. By occupying the binding site, this compound reduces the probability of agonist binding, thereby decreasing the receptor's downstream signaling in a concentration-dependent manner. This competitive nature is a key feature of its pharmacological profile, resulting in a parallel rightward shift of the agonist's dose-response curve without a reduction in the maximum possible response, a hallmark that can be quantified using Schild analysis.

Downstream Signaling Pathway Blockade

Alpha-1 adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins. Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG activates Protein Kinase C (PKC). The elevation in intracellular Ca²⁺ and activation of PKC are the primary drivers of smooth muscle contraction.

This compound, by blocking the initial receptor activation step, prevents this entire cascade, leading to smooth muscle relaxation and vasodilation.

Quantitative Pharmacological Data

Comprehensive in vitro binding and functional data for this compound at α₁-adrenergic receptor subtypes are limited in the literature. However, in vivo studies have demonstrated its preferential antagonism at α₁- versus α₂-receptors.

In Vivo Functional Antagonism

The study by Roquebert et al. (1983) in pithed rats provides the most direct functional evidence for this compound's α₁-antagonism. The pressor response to the selective α₁-agonist phenylephrine (B352888) was inhibited in a dose-dependent manner by this compound and its primary metabolites.

| Compound | Dose (mol/kg, i.v.) | Agonist | Experimental Model | Observed Effect |

| This compound | 2.5 x 10⁻⁶ to 10⁻⁵ | (-)-Phenylephrine | Pithed Rat | Dose-dependent reduction of the pressor response |

| Deacetylthis compound | 2.5 x 10⁻⁶ to 10⁻⁵ | (-)-Phenylephrine | Pithed Rat | Dose-dependent reduction of the pressor response |

| Demethyldeacetylthis compound | 2.5 x 10⁻⁶ to 10⁻⁵ | (-)-Phenylephrine | Pithed Rat | Dose-dependent reduction of the pressor response |

| This compound & Metabolites | 5 x 10⁻⁶ to 2 x 10⁻⁵ | B-HT 933 (α₂-agonist) | Pithed Rat | Antagonism of pressor response only at higher doses |

Data sourced from Roquebert et al., Arch Int Pharmacodyn Ther, 1983.

Detailed Experimental Protocols (Representative)

Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor subtype (e.g., α₁ₐ) using a radiolabeled ligand.

Objective: To calculate the Kᵢ of this compound at human α₁ₐ, α₁ₑ, and α₁ₒ adrenergic receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human α₁ₐ, α₁ₑ, or α₁ₒ receptor.

-

Radioligand: [³H]-Prazosin (a high-affinity α₁-antagonist).

-

Non-specific Ligand: Phentolamine (10 µM) or another suitable high-concentration antagonist.

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine), scintillation counter, scintillation fluid.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., via BCA assay). Dilute to a final concentration of 20-40 µg protein per assay tube.

-

-

Binding Assay:

-

Set up the assay in 96-well plates in a final volume of 250 µL.

-

To each well, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific ligand (10 µM Phentolamine) OR 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

50 µL of [³H]-Prazosin at a fixed concentration (typically at or below its Kₑ, e.g., 0.25 nM).

-

150 µL of the prepared cell membrane suspension.

-

-

Incubate plates at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-Prazosin binding) using non-linear regression analysis (sigmoidal dose-response).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: In Vitro Functional Antagonism (Schild Analysis)

This protocol is designed to determine the functional potency (pA₂) of a competitive antagonist by measuring its ability to inhibit agonist-induced tissue contraction.

Objective: To determine the pA₂ value for this compound against phenylephrine-induced contractions in isolated rat vas deferens.

Materials:

-

Tissue: Isolated vas deferens from a male Wistar rat.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

-

Agonist: Phenylephrine.

-

Antagonist: this compound.

-

Equipment: Organ bath system with isometric force transducers, aerated with 95% O₂ / 5% CO₂ at 37°C.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat and dissect the vas deferens.

-

Clean the tissue of fat and connective tissue and mount it in the organ bath chambers containing PSS under a resting tension of ~1 g.

-

Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.

-

-

Control Agonist Curve:

-

Generate a cumulative concentration-response curve for phenylephrine. Start with a low concentration (e.g., 10⁻⁸ M) and increase it in logarithmic steps (e.g., 0.5 log units) until a maximal contraction is achieved.

-

Wash the tissue repeatedly to return to baseline tension.

-

-

Antagonist Incubation:

-

Add a fixed, known concentration of this compound (e.g., 10⁻⁷ M) to the organ bath.

-

Incubate the tissue with the antagonist for a predetermined equilibrium period (e.g., 30-60 minutes).

-

-

Second Agonist Curve:

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for phenylephrine. The curve should be shifted to the right.

-

-

Repeat for Multiple Antagonist Concentrations:

-

Repeat steps 2-4 on different tissue preparations using a range of this compound concentrations (e.g., 3 x 10⁻⁸ M, 10⁻⁷ M, 3 x 10⁻⁷ M). A key assumption is that the antagonist causes a parallel shift in the agonist curve without depressing the maximum response.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the Dose Ratio (DR) : DR = EC₅₀ of agonist (with antagonist) / EC₅₀ of agonist (control).

-

Calculate log(DR - 1) for each antagonist concentration.

-

Create a Schild Plot by graphing log(DR - 1) (y-axis) versus the negative log of the molar concentration of the antagonist (-log[this compound]) (x-axis).

-

Perform a linear regression on the plotted points.

-

The pA₂ value is the x-intercept of the regression line. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.0.

-

Conclusion

This compound is a well-established competitive antagonist of alpha-1 adrenergic receptors. Its mechanism relies on blocking the Gq/11-mediated signaling pathway, which is fundamental to its vasodilatory effects. While its preferential selectivity for α₁- over α₂-receptors has been demonstrated in vivo, a detailed characterization of its affinity and potency at the individual α₁-receptor subtypes (α₁ₐ, α₁ₑ, α₁ₒ) remains an area for future investigation. The experimental protocols detailed in this guide provide a robust framework for conducting such studies, which would be essential for a more complete understanding of this compound's precise pharmacological profile and for the development of next-generation subtype-selective antagonists.

References

- 1. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C16H25NO3 | CID 4260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thymoxamine hydrochloride: an alpha-adrenergic blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of moxisylyte and its active metabolites

An In-depth Technical Guide on the Pharmacological Profile of Moxisylyte (B1676771) and Its Active Metabolites

Introduction

This compound, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1][2] Initially developed for the treatment of cerebrovascular disorders, its therapeutic applications have expanded to include peripheral vascular diseases like Raynaud's syndrome and, notably, erectile dysfunction.[1][3][4] this compound functions as a prodrug, undergoing rapid and extensive metabolism to form pharmacologically active metabolites that are responsible for its therapeutic effects. This document provides a comprehensive overview of the pharmacological profile of this compound and its primary active metabolites, focusing on its mechanism of action, metabolic pathways, pharmacokinetics, and the experimental methodologies used for its characterization.

Mechanism of Action

The primary mechanism of action for this compound's active metabolites is the competitive antagonism of post-synaptic alpha-1 adrenergic receptors. These receptors are densely located on the smooth muscle cells of blood vessels. Endogenous catecholamines, such as norepinephrine (B1679862), typically bind to these receptors, initiating a signaling cascade that leads to vasoconstriction. By blocking these receptors, the active metabolites of this compound inhibit the vasoconstrictive effects of norepinephrine, resulting in smooth muscle relaxation and vasodilation. This vasodilatory action increases blood flow, which is the basis for its therapeutic use in conditions characterized by poor circulation. The drug demonstrates high specificity for alpha-1 receptors with little to no effect on beta-adrenergic, angiotensin, or serotonin (B10506) receptors.

Signaling Pathway

The binding of an agonist like norepinephrine to the alpha-1 adrenergic receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound's active metabolite, Desacetylthis compound (DAM), competitively blocks the receptor, preventing this cascade.

Metabolism and Active Metabolites

This compound is a prodrug that undergoes rapid and extensive biotransformation, to the extent that the parent compound is not detected in plasma following administration. The metabolic process is initiated by hydrolysis, followed by demethylation and subsequent conjugation.

-

Deacetylation : this compound is rapidly hydrolyzed by pseudocholinesterases in the plasma and tissues to its major and pharmacologically active metabolite, desacetylthis compound (DAM) , also known as deacetyl-thymoxamine.

-

Demethylation : DAM is then N-demethylated by the cytochrome P450 monooxygenase system to form a second active metabolite, N-monodemethyl-desacetyl-moxisylyte (MDAM) , also referred to as desacetyl-desmethyl-thymoxamine.

-

Conjugation : Both DAM and MDAM undergo phase II metabolism, primarily through sulpho- and glucuroconjugation, to form inactive, water-soluble conjugates that are readily excreted by the kidneys. After oral administration, the glucuronide of DAM is the predominant conjugate, whereas after intravenous or intracavernous injection, the sulphate conjugates are more prominent.

Up to eight different metabolites have been identified in urine and feces. The primary route of elimination for all metabolites is renal.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. The pharmacokinetics are linear within the therapeutic dose range of 10 to 30 mg.

Quantitative Data

The following tables summarize key pharmacokinetic parameters for the main metabolites of this compound following different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound Metabolites After a Single Oral Dose (240 mg)

| Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |

| Conjugated DAM | ~1.5 | ~1200 | ~4500 | 2.3 |

| Conjugated MDAM | ~2.5 | ~400 | ~2800 | 3.5 |

Data derived from a study in healthy volunteers. Tmax, Cmax, and AUC are approximate values estimated from published graphs.

Table 2: Pharmacokinetic Parameters of this compound Metabolites After Intracavernous Injection (10-30 mg)

| Metabolite | t½ (h) |

| Unconjugated DAM | 1.19 |

| DAM Glucuronide | 1.51 |

| DAM Sulphate | 1.51 |

| MDAM Sulphate | 2.17 |

Elimination half-life (t½) was found to be independent of the administered dose in the 10-30 mg range.

Table 3: Urinary Excretion of this compound Metabolites

| Route | % of Dose Excreted in Urine | Reference |

| Oral | ~69% | |

| Intravenous | ~75% |

The two major metabolites found in urine are desacetyl-thymoxamine (~50%) and N-monodemethyl-desacetyl-thymoxamine (~10%).

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

Protocol: Quantification of this compound Metabolites in Plasma and Urine by HPLC

This protocol is a generalized representation based on methodologies described in the literature.

-

Sample Collection :

-

Blood samples are collected in heparinized tubes at predetermined time points post-drug administration.

-

Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -20°C or lower until analysis.

-

Urine samples are collected over specified intervals and an aliquot is stored frozen.

-

-

Sample Preparation (Solid-Phase Extraction) :

-

Plasma or urine samples are thawed and vortexed.

-

For conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be required to release the parent metabolites.

-

An internal standard is added to the sample.

-

The sample is loaded onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

The cartridge is washed with a weak organic solvent (e.g., 10% methanol) to remove interferences.

-

The analytes of interest are eluted with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection.

-

-

HPLC Analysis :

-

Chromatographic System : A standard HPLC system equipped with a pump, autosampler, column oven, and detector.

-

Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : Fluorimetric detection is highly specific and sensitive for these compounds. Excitation and emission wavelengths are optimized for the specific metabolites. UV detection is also a viable alternative.

-

Quantification : A calibration curve is generated by analyzing standards of known concentrations. The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown samples.

-

Conclusion

This compound is an effective prodrug whose pharmacological activity is entirely attributable to its metabolites, primarily desacetylthis compound (DAM) and N-monodemethyl-desacetyl-moxisylyte (MDAM). Its profile as a specific, competitive alpha-1 adrenergic antagonist underpins its vasodilatory effects and therapeutic utility. The drug is characterized by rapid absorption and extensive metabolism, with a pharmacokinetic profile that is linear and well-defined. The established HPLC-based analytical methods allow for reliable quantification of its metabolites in biological fluids, facilitating further research and clinical development. This comprehensive profile provides essential information for researchers and drug development professionals working with this class of compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

An In-depth Technical Guide to the Chemical Synthesis of Moxisylyte from Thymol Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of Moxisylyte (B1676771), also known as thymoxamine, utilizing thymol (B1683141) as a primary precursor. This compound is an alpha-1 adrenergic receptor antagonist used as a peripheral vasodilator. This document outlines the synthetic pathway, experimental protocols, and relevant biological signaling mechanisms. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Synthetic Pathway Overview

The synthesis of this compound from thymol can be achieved through a multi-step process. A common pathway involves the introduction of a functional group amenable to the addition of the dimethylaminoethoxy side chain, followed by acetylation. One plausible and documented route involves the following key transformations:

-

Nitrosation of Thymol: Introduction of a nitroso group at the para-position relative to the hydroxyl group.

-

Reduction of the Nitroso Group: Conversion of the nitroso group to a primary amine.

-

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with a 2-(dimethylamino)ethyl halide.

-

Acetylation: Acetylation of the newly formed amino group to yield the final this compound product.

An alternative, though less specifically documented for this substrate, involves nitration, reduction, diazotization, and subsequent etherification and acetylation. The former pathway is detailed below.

Experimental Protocols

Step 1: Synthesis of 4-Nitrosothymol

This step introduces a nitroso group onto the thymol ring, ortho to the isopropyl group and para to the hydroxyl group.

Methodology: A solution of thymol in ethanol (B145695) is treated with concentrated hydrochloric acid and cooled to 0°C. An aqueous solution of sodium nitrite (B80452) is then added portion-wise while maintaining the low temperature. The reaction mixture is stirred for a specified period, after which the product, 4-nitrosothymol, precipitates and can be collected by filtration.

| Parameter | Value/Description |

| Starting Material | Thymol |

| Reagents | Sodium nitrite, Hydrochloric acid, Ethanol |

| Reaction Temperature | 0°C |

| Reaction Time | Not specified |

| Purification | Filtration |

| Expected Yield | Not specified |

Step 2: Synthesis of 4-Aminothymol

The nitroso group of 4-nitrosothymol is reduced to a primary amine to yield 4-aminothymol.

Methodology: 4-Nitrosothymol is dissolved in a suitable solvent, and a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using palladium on carbon). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the 4-aminothymol, which may be purified as its hydrochloride salt.

| Parameter | Value/Description |

| Starting Material | 4-Nitrosothymol |

| Reagents | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) |

| Reaction Temperature | Varies with reducing agent |

| Reaction Time | Monitored by TLC |

| Purification | Crystallization of the hydrochloride salt |

| Expected Yield | 82.1% (as hydrochloride salt) |

Step 3: Synthesis of 4-(2-(Dimethylamino)ethoxy)thymol

This step involves the alkylation of the phenolic hydroxyl group of 4-aminothymol with 2-(dimethylamino)ethyl chloride via a Williamson ether synthesis.

Methodology: 4-Aminothymol is treated with a strong base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) to form the corresponding phenoxide. 2-(Dimethylamino)ethyl chloride hydrochloride is then added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

| Parameter | Value/Description |

| Starting Material | 4-Aminothymol |

| Reagents | 2-(Dimethylamino)ethyl chloride hydrochloride, Base (e.g., K₂CO₃), DMF |

| Reaction Temperature | Elevated temperature (e.g., 80-100°C) |

| Reaction Time | Monitored by TLC |

| Purification | Column chromatography |

| Expected Yield | Not specified |

Step 4: Synthesis of this compound (Acetylation)

The final step is the acetylation of the amino group of 4-(2-(dimethylamino)ethoxy)thymol to yield this compound.

Methodology: 4-(2-(Dimethylamino)ethoxy)thymol is dissolved in a suitable solvent, such as dichloromethane (B109758) or pyridine. Acetic anhydride (B1165640) or acetyl chloride is then added, often in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature until completion as monitored by TLC. The reaction mixture is then washed with an aqueous solution to remove excess reagents and byproducts. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

| Parameter | Value/Description |

| Starting Material | 4-(2-(Dimethylamino)ethoxy)thymol |

| Reagents | Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine, DMAP) |

| Reaction Temperature | Room temperature |

| Reaction Time | Monitored by TLC |

| Purification | Recrystallization or Column chromatography |

| Expected Yield | Not specified |

A study has reported the synthesis of thymoxamine hydrochloride from thymol in four steps with an overall yield of 27%[1].

Visualization of Workflows and Pathways

Chemical Synthesis Workflow

The logical flow of the chemical synthesis of this compound from thymol is depicted in the following diagram.

Signaling Pathway of this compound

This compound functions as a competitive antagonist of alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. The binding of an agonist (like norepinephrine) to the alpha-1 receptor typically initiates a signaling cascade that leads to smooth muscle contraction. This compound blocks this action, resulting in vasodilation.

Conclusion

The synthesis of this compound from the readily available precursor thymol is a feasible process involving a sequence of standard organic transformations. This guide provides a framework for the synthesis, highlighting the key steps and reagents. For reproducible and scalable synthesis, further optimization of each step with detailed in-lab validation is necessary. The understanding of this compound's mechanism of action at the molecular level, through the blockade of the alpha-1 adrenergic signaling pathway, is crucial for its application in drug development and therapy.

References

Moxisylyte: A Technical Guide to its Prodrug Nature and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxisylyte (B1676771), also known as thymoxamine, is a selective α1-adrenergic antagonist utilized in the management of erectile dysfunction and Raynaud's syndrome. A critical aspect of its pharmacology is its nature as a prodrug, undergoing rapid and extensive biotransformation to yield pharmacologically active metabolites. This technical guide provides an in-depth exploration of the metabolic fate of this compound, detailing the enzymatic pathways involved, presenting quantitative pharmacokinetic data, and outlining the experimental methodologies used in its study. Furthermore, this document includes visualizations of the biotransformation process and the downstream signaling cascade of its active metabolites to facilitate a comprehensive understanding for research and development professionals.

This compound as a Prodrug

This compound is administered in an inactive form and relies on in vivo metabolic processes to be converted into its therapeutically active derivatives. This prodrug strategy allows for efficient absorption and distribution, with the subsequent bioactivation leading to the desired pharmacological effect. The primary active metabolite of this compound is desacetylthis compound (DAM), also referred to as deacetyl-thymoxamine.[1][2]

Biotransformation of this compound

The metabolic cascade of this compound involves a two-phase process, beginning with hydrolysis and followed by N-demethylation and subsequent conjugation reactions.

Phase I Metabolism

2.1.1. Enzymatic Hydrolysis to Desacetylthis compound (DAM)

The initial and rapid biotransformation of this compound is the hydrolysis of its acetate (B1210297) ester group to form the primary active metabolite, desacetylthis compound (DAM). This reaction is primarily catalyzed by pseudocholinesterase enzymes present in the plasma and various tissues.[3][4] The in vitro half-life of this compound in human plasma is remarkably short, estimated to be about one minute.

2.1.2. N-demethylation to Desmethyldesacetylthis compound (DMAT)

Following its formation, DAM can undergo N-demethylation, a reaction mediated by the cytochrome P450 (CYP450) monooxygenase system in the liver.[3] This process results in the formation of another active metabolite, desmethyldesacetylthis compound (DMAT), also known as monodesmethylated DAM (MDAM). While multiple CYP isoforms may be involved, specific isozymes responsible for this reaction have not been definitively identified in the reviewed literature.

Phase II Metabolism

Both DAM and DMAT are further metabolized through phase II conjugation reactions, which facilitate their inactivation and excretion. These reactions primarily involve sulfation and glucuronidation. The resulting sulfate (B86663) and glucuronide conjugates are water-soluble and are readily eliminated from the body, mainly through urine. Following oral administration, the glucuronide of DAM is the predominant metabolite found, whereas after intravenous or intracavernous injection, the sulfate conjugates of both DAM and DMAT are more prominent.

Caption: Biotransformation pathway of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound and its metabolites has been characterized in several human studies. The data varies depending on the route of administration, reflecting the impact of first-pass metabolism.

| Parameter | This compound | Unconjugated DAM | Conjugated DAM | Conjugated DMAT | Route of Administration | Reference |

| Elimination Half-life (t½) | Not detected in plasma | 0.86 h | 2.3 h | 3.5 h | Oral (240 mg, multiple doses) | |

| 1.19 h | 1.51 h (glucuronide) | 2.17 h (sulfate) | Intracavernous (10, 20, 30 mg) | |||

| Maximum Plasma Concentration (Cmax) | Not applicable | 43.6 ± 19.6 ng/mL | - | - | Intravenous | |

| Urinary Excretion (% of dose) | Not applicable | - | ~50% | ~10% | Oral (240 mg, multiple doses) | |

| Total metabolites: 66.2 ± 20.9% | Intravenous | |||||

| Total metabolites: 61.4 ± 12.2% | Intracavernous (with tourniquet) | |||||

| Total metabolites: 58.7 ± 9.1% | Intracavernous (without tourniquet) |

Experimental Protocols

This section outlines representative methodologies for the key experiments involved in studying this compound's biotransformation.

In Vitro Enzymatic Hydrolysis (Cholinesterase Assay)

Objective: To determine the rate of hydrolysis of this compound to DAM by plasma cholinesterase.

Methodology:

-

Enzyme Source: Human plasma or purified human serum cholinesterase.

-

Substrate: this compound hydrochloride dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation:

-

Pre-incubate the enzyme source at 37°C.

-

Initiate the reaction by adding this compound to the enzyme solution.

-

Incubate at 37°C for various time points (e.g., 0, 1, 2, 5, 10 minutes).

-

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), to precipitate the proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the formation of DAM and the disappearance of this compound using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Determine the initial velocity of the reaction at different substrate concentrations to calculate Michaelis-Menten kinetic parameters (Km and Vmax).

In Vitro N-demethylation (Cytochrome P450 Assay)

Objective: To investigate the CYP450-mediated N-demethylation of DAM to DMAT.

Methodology:

-

Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP450 enzymes.

-

Substrate: Desacetylthis compound (DAM).

-

Cofactors: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation:

-

Prepare an incubation mixture containing HLMs, DAM, and phosphate buffer (pH 7.4).

-

Pre-warm the mixture at 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation: Centrifuge to remove precipitated proteins and collect the supernatant.

-

Analysis: Analyze the formation of DMAT using a validated LC-MS/MS method.

-

Enzyme Identification (Reaction Phenotyping): To identify the specific CYP isoforms involved, incubations can be performed with a panel of selective CYP inhibitors or with individual recombinant CYP enzymes.

In Vitro Conjugation (Glucuronidation and Sulfation Assays)

Objective: To characterize the phase II conjugation of DAM and DMAT.

Methodology for Glucuronidation:

-

Enzyme Source: Human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs).

-

Substrate: DAM or DMAT.

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Incubation: Similar to the CYP450 assay, but with UDPGA as the cofactor. Alamethicin may be added to activate the UGTs.

-

Analysis: Quantify the formation of glucuronide conjugates by LC-MS/MS.

Methodology for Sulfation:

-

Enzyme Source: Human liver cytosol (S9 fraction) or recombinant sulfotransferases (SULTs).

-

Substrate: DAM or DMAT.

-

Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).

-

Incubation: Similar to the above, with PAPS as the cofactor.

-

Analysis: Quantify the formation of sulfate conjugates by LC-MS/MS.

Quantitative Analysis by HPLC-MS/MS

Objective: To quantify this compound and its metabolites in biological matrices (plasma, urine).

Methodology:

-

Sample Preparation:

-

Plasma: Protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

-

Urine: Dilution with mobile phase or a suitable buffer. For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase and sulfatase may be performed prior to extraction to measure total metabolite concentrations.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for further cleanup and concentration of the analytes.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

-

Quantification: A calibration curve is constructed using standards of known concentrations in the same biological matrix.

Caption: General workflow for metabolite analysis.

Signaling Pathway of Active Metabolites

The active metabolites of this compound, DAM and DMAT, exert their pharmacological effects by acting as competitive antagonists at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.

By blocking these receptors, DAM and DMAT inhibit this signaling pathway, resulting in smooth muscle relaxation and vasodilation. This is the primary mechanism of action for this compound in the treatment of erectile dysfunction and Raynaud's syndrome.

Caption: Alpha-1 adrenergic receptor signaling pathway and antagonism by this compound's active metabolites.

Conclusion

This compound serves as a classic example of a prodrug, undergoing a well-defined biotransformation pathway to yield its active therapeutic agents. A thorough understanding of its metabolism, from the initial rapid hydrolysis to the subsequent phase I and phase II reactions, is paramount for optimizing its clinical use and for the development of future drug candidates. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and scientists engaged in the study of this compound and related compounds, facilitating further investigation into its pharmacokinetic and pharmacodynamic properties.

References

- 1. In vitro metabolism of 14C-moxidectin by hepatic microsomes from various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple-dose pharmacokinetics of this compound after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Preclinical Pharmacokinetic and Pharmacodynamic Profile of Moxisylyte: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Moxisylyte, a selective alpha-1 adrenergic receptor antagonist. The information presented herein is intended to support further research and development of this compound.

Introduction

This compound (also known as thymoxamine) is a potent vasodilator that functions as a specific and competitive antagonist of alpha-1 adrenergic receptors.[1][2][3] Its mechanism of action leads to the relaxation of smooth muscle, resulting in increased blood flow.[2] This guide summarizes key preclinical data on its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic effects and the underlying signaling pathways.

Pharmacokinetics

This compound is a prodrug that is rapidly metabolized into its active metabolites.[1] Preclinical studies, primarily in rats and dogs, have characterized its pharmacokinetic profile.

Absorption

This compound is rapidly absorbed following oral administration.

Distribution

The volume of distribution (Vd) of this compound has been determined in preclinical species. In beagle dogs, the Vd is in the range of 0.83-0.98 L/kg.

Metabolism

This compound undergoes rapid and extensive metabolism. The primary metabolic pathway involves hydrolysis by plasma and tissue pseudocholinesterases to form the major and pharmacologically active metabolite, deacetyl-thymoxamine (desacetylthis compound or DAM). This active metabolite is subsequently demethylated by the cytochrome P450 enzyme system to form another active metabolite, deacetyl-demethyl-thymoxamine. Further metabolism involves sulfation and glucuronidation of these metabolites. Following oral administration in rats, the glucuronide conjugates of the metabolites are predominant in the plasma, highlighting a significant first-pass effect.

Excretion

The primary route of elimination for this compound and its metabolites is via the kidneys. Following intravenous administration, approximately 75% of the administered dose is recovered in the urine as metabolites, while oral administration results in about 69% urinary excretion. Fecal elimination accounts for a smaller portion of the excreted dose, at approximately 14%. The elimination half-life of the parent drug is approximately 1-2 hours. The apparent elimination half-lives of its conjugated metabolites, desacetylthis compound (DAM) and monodesmethylated DAM (MDAM), are approximately 2.3 and 3.5 hours, respectively.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative preclinical pharmacokinetic parameters for this compound and its metabolites.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value | Species/Strain | Reference |

| Tmax (Total Radioactivity) | Oral | 5 | 0.25 h | Hairless Rat | |

| Distribution Half-life (t½α) (Total Radioactivity) | IV | 5 | 0.20 h | Hairless Rat | |

| Oral | 5 | 0.31 h | Hairless Rat | ||

| Elimination Half-life (t½β) (Total Radioactivity) | IV | 5 | 9.6 h | Hairless Rat | |

| Oral | 5 | 8 h | Hairless Rat | ||

| Plasma Metabolite Composition (% of total radioactivity) | IV | 5 | DAT + DMAT: 12%Sulphate conjugates: 21%Glucuronide conjugates: 63% | Hairless Rat | |

| Oral | 5 | DAT + DMAT: 0%Sulphate conjugates: 21%Glucuronide conjugates: 79% | Hairless Rat | ||

| DAT: Desacetyl-thymoxamine; DMAT: Desacetyl-desmethyl-thymoxamine |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Route | Dose (mg/kg) | Value | Species/Strain | Reference |

| Volume of Distribution (Vd) | IV | Not Specified | 0.83-0.98 L/kg | Beagle Dog | |

| Plasma Clearance | IV | Not Specified | 7.17 ml/min/kg | Beagle Dog | |

| Cmax | - | - | Data Not Available | - | - |

| AUC | - | - | Data Not Available | - | - |

Pharmacodynamics

This compound exerts its pharmacodynamic effects through competitive antagonism of alpha-1 adrenergic receptors. This action inhibits the vasoconstrictor effects of norepinephrine, leading to vasodilation and increased peripheral blood flow with minimal impact on systemic blood pressure.

In Vivo Efficacy Models

The primary preclinical model for evaluating the pharmacodynamic activity of alpha-1 adrenergic antagonists like this compound is the phenylephrine-induced pressor response model in pithed rats. In this model, the central nervous system's influence on blood pressure is eliminated, allowing for the direct assessment of a drug's effect on peripheral alpha-1 adrenoceptors. This compound and its active metabolites have been shown to dose-dependently reduce the pressor response to the alpha-1 agonist phenylephrine (B352888) in this model, confirming their antagonist activity.

Experimental Protocols

Representative Protocol for Quantification of this compound and Metabolites in Plasma by LC-MS/MS

This protocol is a representative example based on established methods for the analysis of small molecules in biological matrices.

Objective: To quantify the concentrations of this compound and its primary metabolites (deacetyl-thymoxamine and deacetyl-demethyl-thymoxamine) in rat or dog plasma.

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Acetonitrile (ACN), methanol (B129727) (MeOH), formic acid (FA)

-

Ultrapure water

-

Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Plasma samples from preclinical studies

-

Microcentrifuge tubes, pipettes

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by direct infusion of analytical standards for this compound, its metabolites, and the internal standard.

-

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentrations of the analytes in the plasma samples from the calibration curve using a weighted linear regression.

-

Protocol for Phenylephrine-Induced Pressor Response in Pithed Rats

Objective: To evaluate the in vivo alpha-1 adrenergic antagonist activity of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., pentobarbital (B6593769) sodium)

-

Pithing rod

-

Tracheal cannula and respirator

-

Catheters for jugular vein and carotid artery cannulation

-

Blood pressure transducer and data acquisition system

-

Phenylephrine hydrochloride (agonist)

-

This compound hydrochloride (test compound)

-

Saline (vehicle)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat.

-

Insert a tracheal cannula and begin artificial respiration.

-

Pith the rat by inserting a rod through the orbit and down the spinal canal to destroy the central nervous system.

-

Cannulate the right jugular vein for drug administration and the left carotid artery for blood pressure measurement.

-

Allow the animal to stabilize for 20-30 minutes.

-

-

Experimental Protocol:

-

Administer a bolus intravenous (i.v.) dose of phenylephrine (e.g., 1-10 µg/kg) and record the increase in mean arterial pressure (MAP).

-

Once the blood pressure returns to baseline, administer the vehicle (saline) i.v.

-

After a stabilization period, repeat the phenylephrine challenge and record the pressor response.

-

Administer a dose of this compound i.v.

-

After a predetermined time (e.g., 15 minutes), repeat the phenylephrine challenge and record the pressor response.

-

Repeat with increasing doses of this compound to establish a dose-response relationship.

-

-

Data Analysis:

-

Calculate the pressor response to phenylephrine as the change in MAP from baseline.

-

Express the antagonist effect of this compound as the percentage inhibition of the phenylephrine-induced pressor response compared to the vehicle control.

-

Construct dose-response curves for this compound's antagonism of the phenylephrine response.

-

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

This compound acts as an antagonist at the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. The binding of an agonist (like norepinephrine) to this receptor initiates a signaling cascade that this compound blocks.

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic and pharmacodynamic evaluation of an alpha-1 adrenergic antagonist like this compound.

References

- 1. Quantitative determination of meloxicam in dog plasma by high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Rapid, Sensitive, and High-throughput Method for the Simultaneous Determination of Antihypertensive Drug Combinations in Dog Plasma by UHPLC-MS/MS: The Assessment of Predicable Bioequivalence of In-vitro Dissolution Condition - Wang - Current Pharmaceutical Design [rjsocmed.com]

Moxisylyte as a Competitive Antagonist of Norepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte (B1676771), also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1][2][3][4][5] This guide provides a detailed technical overview of its role as a competitive antagonist of norepinephrine (B1679862), the primary endogenous agonist for adrenergic receptors. This compound's preferential blockade of alpha-1 adrenoceptors leads to the relaxation of smooth muscle, particularly in blood vessels, resulting in vasodilation. This mechanism of action underlies its therapeutic applications in conditions such as erectile dysfunction and Raynaud's syndrome.

This document will delve into the pharmacodynamics of this compound, presenting available data on its interaction with adrenergic receptors. It will also outline the standard experimental protocols employed to characterize the competitive antagonism of alpha-1 adrenergic antagonists and detail the signaling pathways involved.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at alpha-1 adrenergic receptors. This means that this compound binds to the same site on the alpha-1 adrenoceptor as norepinephrine but does not activate the receptor. By occupying the binding site, this compound prevents norepinephrine from binding and initiating the downstream signaling cascade that leads to smooth muscle contraction. The antagonism is surmountable, meaning that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, norepinephrine. This relationship is a hallmark of competitive antagonism and can be quantified using Schild analysis to determine the antagonist's affinity (pA2 value).

This compound is a prodrug that is rapidly metabolized to its active metabolites, deacetylthis compound (B1669939) and demethyldeacetylthis compound. These metabolites are also preferential alpha-1 adrenoceptor antagonists.

Quantitative Data

| Parameter | Agonist | Antagonist | Preparation | Observed Effect | Citation |

| Pressor Response | (-)-Phenylephrine (alpha-1 agonist) | This compound and its metabolites (2.5 x 10⁻⁶ to 10⁻⁵ mol/kg i.v.) | Pithed Rat | Dose-dependent reduction in the pressor response. | |

| Pressor Response | B-HT 933 (alpha-2 agonist) | This compound and its metabolites (5 x 10⁻⁶ to 2 x 10⁻⁵ mol/kg i.v.) | Pithed Rat | No significant antagonism at lower doses; equipotent antagonism only at the higher dose of 10⁻⁵ mol/kg. | |

| Tachycardia | Clonidine (alpha-2 agonist) | This compound and its metabolites (5 x 10⁻⁶ to 2 x 10⁻⁵ mol/kg i.v.) | Pithed Rat (cardiac accelerator nerve stimulation) | Did not affect the inhibitory effect of clonidine. |

Note: The in vivo data strongly suggests that this compound and its active metabolites are preferential antagonists of alpha-1 adrenoceptors over alpha-2 adrenoceptors.

Signaling Pathways

Norepinephrine, upon binding to alpha-1 adrenergic receptors, initiates a well-characterized signaling cascade. This compound competitively inhibits this pathway at the receptor level.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the competitive antagonism of substances like this compound at alpha-1 adrenergic receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the alpha-1 adrenergic receptor.

Materials:

-

Membrane preparations from cells or tissues expressing alpha-1 adrenergic receptors.

-

Radioligand (e.g., [³H]-prazosin), a high-affinity alpha-1 adrenoceptor antagonist.

-

This compound hydrochloride.

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.

Objective: To determine the pA2 value of this compound against norepinephrine-induced smooth muscle contraction.

Materials:

-

Isolated tissue preparation (e.g., rat aorta, rabbit saphenous vein).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric force transducer and data acquisition system.

-

Norepinephrine hydrochloride.

-

This compound hydrochloride.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow it to equilibrate.

-

Control Curve: Generate a cumulative concentration-response curve for norepinephrine by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

Antagonized Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

-

Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of norepinephrine in the presence of the antagonist to the EC50 in its absence.

-

Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

This compound is a selective alpha-1 adrenergic receptor antagonist that acts via a competitive mechanism against norepinephrine. This is supported by in vivo studies demonstrating its preferential blockade of alpha-1 mediated physiological responses. While specific in vitro quantitative data on its binding affinity and functional antagonism are not widely published, the established methodologies of radioligand binding assays and functional antagonism studies with Schild analysis provide a robust framework for the characterization of such compounds. The blockade of the norepinephrine signaling pathway at the alpha-1 adrenoceptor by this compound results in smooth muscle relaxation and vasodilation, which forms the basis of its therapeutic utility. Further research to quantify the pA2 and Ki values of this compound and its active metabolites at the different alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) would provide a more complete understanding of its pharmacological profile.

References

- 1. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schild equation - Wikipedia [en.wikipedia.org]

- 5. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Therapeutic Targets of Moxisylyte in Vascular Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte (B1676771), a selective alpha-1 adrenergic receptor antagonist, has demonstrated therapeutic utility in various vascular disorders, primarily owing to its vasodilatory properties. This technical guide provides a comprehensive overview of the molecular targets of this compound and its active metabolites, detailing the underlying signaling pathways and summarizing key quantitative data from preclinical and clinical studies. The guide also outlines detailed experimental protocols for investigating the pharmacological effects of this compound, aiming to serve as a valuable resource for researchers and professionals in the field of drug development and vascular biology.

Introduction

Vascular disorders, such as Raynaud's phenomenon and erectile dysfunction, are characterized by dysregulated vascular tone, often involving excessive vasoconstriction. The sympathetic nervous system plays a crucial role in modulating vascular smooth muscle contraction through the activation of adrenergic receptors. Alpha-1 adrenergic receptors, in particular, are key mediators of vasoconstriction in response to catecholamines like norepinephrine (B1679862).

This compound (also known as thymoxamine) is a pharmacological agent that acts as a competitive antagonist at alpha-1 adrenergic receptors.[1][2] This antagonism prevents the binding of endogenous catecholamines, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[3][4] this compound is a prodrug, rapidly metabolized in the body to its active metabolites, deacetylthis compound (B1669939) (DAM) and monodesmethylated deacetylthis compound (MDAM), which are also pharmacologically active.[5] This guide delves into the specifics of this compound's therapeutic action, its molecular targets, and the experimental methodologies used to elucidate its effects.

Molecular Targets and Mechanism of Action

The primary therapeutic effect of this compound stems from its ability to block alpha-1 adrenergic receptors located on vascular smooth muscle cells. This blockade is competitive in nature, meaning this compound and its active metabolites compete with endogenous agonists like norepinephrine for the same binding site on the receptor.

Alpha-1 Adrenergic Receptor Subtypes

There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D. While this compound is known to be a preferential alpha-1 antagonist, detailed quantitative data on the binding affinities of this compound and its metabolites for each subtype are not extensively reported in readily available literature. However, it is understood that the antagonism at these receptors is the cornerstone of its vasodilatory effect.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade

The antagonism of alpha-1 adrenergic receptors by this compound interrupts a key signaling cascade that leads to smooth muscle contraction. The typical activation of these Gq protein-coupled receptors initiates the following steps:

-

Gq Protein Activation: Binding of an agonist (e.g., norepinephrine) to the alpha-1 adrenergic receptor activates the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

By blocking the initial step of agonist binding, this compound and its metabolites prevent this entire cascade, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation).

dot

Caption: this compound's mechanism of action via alpha-1 adrenergic receptor blockade.

Quantitative Data

Pharmacokinetics of this compound and its Metabolites

This compound is rapidly absorbed and metabolized, with a half-life of 1-2 hours. Its main active metabolites are deacetylthis compound (DAM) and monodesmethylated deacetylthis compound (MDAM).

| Parameter | This compound | Deacetylthis compound (DAM) | Monodesmethylated DAM (MDAM) | Reference |

| Elimination Half-Life | 1-2 hours | ~1.2 hours | ~2.2 hours |

Clinical Efficacy in Erectile Dysfunction

Intracavernous injection of this compound has been shown to be effective in treating erectile dysfunction.

| Study Outcome | This compound | Placebo | p-value | Reference |

| Erectile response compatible with intercourse (4 injections) | 48% - 52% | - | < 0.0001 | |

| Positive erectile responses with self-administration (4,487 injections) | 92% | - | - | |

| Responses sufficient for intercourse with self-administration | 62% | - | - | |

| Erection adequate for intercourse (single dose) | 85% | 25% | - |

Clinical Efficacy in Raynaud's Phenomenon

Studies on the efficacy of this compound in Raynaud's phenomenon suggest a reduction in the frequency and severity of attacks.

| Study Outcome | This compound vs. Placebo | Reference |

| Frequency of attacks | Fewer attacks (P < 0.02) | |

| Severity of symptoms | Less severe symptoms (P < 0.01) | |

| Duration of attacks | Shorter duration | |

| Rewarming response after cold stimulus | "Normalized" in a statistically significant number of patients (P < 0.01) | |

| Absolute digital temperatures and rewarming rates | Increased (P < 0.001) | |

| Latent period for rewarming | Reduced (P < 0.001) |

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound and its metabolites for alpha-1 adrenergic receptors.

dot

Caption: Workflow for a radioligand binding assay.

I. Membrane Preparation:

-

Homogenize tissue (e.g., rat prostate, known to express alpha-1 receptors) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

II. Incubation:

-

In a series of tubes, add a fixed amount of membrane preparation.

-

Add a fixed concentration of a radiolabeled alpha-1 adrenergic antagonist (e.g., [3H]-prazosin).

-

Add varying concentrations of the unlabeled competitor (this compound or its metabolites).

-

For determining non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

III. Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

IV. Quantification of Bound Radioligand:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

V. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Assay for Vasodilation

This protocol describes the methodology for assessing the vasodilatory effects of this compound on isolated arterial rings.

dot

Caption: Workflow for an isolated tissue bath assay.

I. Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., a rat) and dissect the desired artery (e.g., thoracic aorta or mesenteric artery).

-

Place the artery in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the artery into rings of approximately 2-4 mm in length.

II. Mounting in Organ Bath:

-

Mount the arterial rings in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

III. Equilibration and Viability Check:

-

Allow the tissue to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).

-

Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).

-

Wash the tissue with fresh PSS and allow it to return to baseline tension.

IV. Pre-contraction:

-

Induce a submaximal, stable contraction using an alpha-1 adrenergic agonist, such as phenylephrine (B352888) (e.g., 1 µM).

V. Cumulative Drug Addition:

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound or its metabolites to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

VI. Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

-